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Compound of Interest

Compound Name: 2-Fluoro-4-isopropoxybenzoic acid

Cat. No.: B1304782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluoro-4-isopropoxybenzoic acid, identified by the CAS Number 289039-81-2, is a

fluorinated aromatic carboxylic acid that serves as a valuable building block in medicinal

chemistry and drug discovery.[1] The strategic incorporation of a fluorine atom and an

isopropoxy group onto the benzoic acid scaffold imparts unique physicochemical properties

that are advantageous for the development of novel therapeutic agents. This guide provides an

in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis,

and a discussion of its potential applications in drug development.

Physicochemical and Structural Data
The structural and physical properties of 2-Fluoro-4-isopropoxybenzoic acid are summarized

in the table below. These characteristics are crucial for its application in organic synthesis and

for predicting its behavior in biological systems.
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Property Value

CAS Number 289039-81-2

Molecular Formula C₁₀H₁₁FO₃

Molecular Weight 198.19 g/mol

IUPAC Name 2-fluoro-4-isopropoxybenzoic acid

Appearance White solid (predicted)

Boiling Point 281.1 ± 20.0 °C at 760 mmHg (Predicted)

Density 1.211 ± 0.06 g/cm³ (Predicted)

pKa 3.72 ± 0.10 (Predicted)

Synthesis and Experimental Protocols
While a specific, published experimental protocol for the synthesis of 2-Fluoro-4-
isopropoxybenzoic acid is not readily available, a highly plausible and efficient synthetic route

involves the Williamson ether synthesis starting from the commercially available 2-fluoro-4-

hydroxybenzoic acid. This method is widely used for the preparation of aryl ethers.

Proposed Synthesis of 2-Fluoro-4-isopropoxybenzoic
Acid
Reaction Scheme:
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Reactants

Products

2-Fluoro-4-hydroxybenzoic acid

Reaction in a polar aprotic solvent (e.g., DMF, Acetone) with heating

Isopropyl bromide Base (e.g., K₂CO₃)

2-Fluoro-4-isopropoxybenzoic acid Salt byproduct (e.g., KBr)

Workup

1. Acidification
2. Extraction

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Fluoro-4-isopropoxybenzoic acid.

Detailed Experimental Protocol:
Materials:

2-Fluoro-4-hydroxybenzoic acid

Isopropyl bromide (2-bromopropane)
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Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

1 M Hydrochloric acid (HCl)

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq).

Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous N,N-

dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 10-15

minutes.

Alkylation: Add isopropyl bromide (1.2-1.5 eq) to the reaction mixture.

Heating: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours,

or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Work-up:

Cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water.

Acidify the aqueous mixture to a pH of 2-3 using 1 M HCl. A precipitate may form.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers and wash them with water and then with brine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica

gel to yield pure 2-fluoro-4-isopropoxybenzoic acid.

Applications in Drug Discovery and Medicinal
Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal

chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small

size can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which

can in turn positively affect a compound's pharmacokinetic and pharmacodynamic profile.

While specific biological activities for 2-fluoro-4-isopropoxybenzoic acid are not extensively

documented in publicly available literature, its structural motifs are present in various

biologically active molecules. Its precursor, 2-fluoro-4-hydroxybenzoic acid, has been used in

the synthesis of an immunoadjuvant for cancer immunotherapy.[2] This suggests that

derivatives of 2-fluoro-4-isopropoxybenzoic acid could be explored for similar applications.

Furthermore, fluorinated benzoic acids are key intermediates in the synthesis of a wide range

of pharmaceuticals. For instance, derivatives of 2-fluorobenzoic acid have been investigated as

anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway Involvement
Given the prevalence of fluorinated aromatic acids in non-steroidal anti-inflammatory drugs

(NSAIDs), a plausible, albeit hypothetical, application for a derivative of 2-fluoro-4-
isopropoxybenzoic acid could be in the modulation of inflammatory pathways. The following

diagram illustrates a simplified representation of the cyclooxygenase (COX) pathway, a

common target for such compounds.
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Caption: Hypothetical inhibition of the COX pathway by a drug candidate.

Conclusion
2-Fluoro-4-isopropoxybenzoic acid is a valuable synthetic intermediate with significant

potential in the field of drug discovery. Its unique combination of a fluorinated aromatic ring and

a carboxylic acid functional group makes it an attractive starting material for the synthesis of

complex molecules with desirable pharmacological properties. While further research is needed

to fully elucidate its specific biological activities, the established importance of fluorinated

benzoic acids in medicinal chemistry underscores the potential of this compound in the

development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. usbio.net [usbio.net]

2. ossila.com [ossila.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Fluoro-4-
isopropoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304782#2-fluoro-4-isopropoxybenzoic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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